molecular formula C5H8N2O B3039441 Methyl(1,3-oxazol-5-ylmethyl)amine CAS No. 1065073-40-6

Methyl(1,3-oxazol-5-ylmethyl)amine

Cat. No.: B3039441
CAS No.: 1065073-40-6
M. Wt: 112.13 g/mol
InChI Key: IATYYKPVJFWQTA-UHFFFAOYSA-N
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Description

Methyl(1,3-oxazol-5-ylmethyl)amine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1,3-oxazol-5-ylmethyl)amine typically involves the cyclization of α-bromo ketones with amines. One common method is the CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which enables the preparation of substituted oxazoles without the need for transition-metal catalysts or peroxides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly and sustainable synthetic strategies to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl(1,3-oxazol-5-ylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the amine group.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile.

Major Products

The major products formed from these reactions are typically substituted oxazole derivatives, which can exhibit a range of biological activities.

Scientific Research Applications

Methyl(1,3-oxazol-5-ylmethyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl(1,3-oxazol-5-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl(1,3-oxazol-5-ylmethyl)amine include:

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom at adjacent positions.

    Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.

    Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-methyl-1-(1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATYYKPVJFWQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307818
Record name N-Methyl-5-oxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-40-6
Record name N-Methyl-5-oxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-oxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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